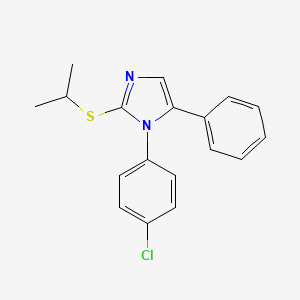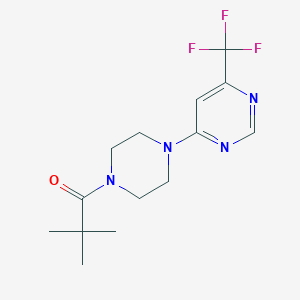![molecular formula C16H17N3O B2429683 3-(2-Methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine CAS No. 797028-37-6](/img/structure/B2429683.png)
3-(2-Methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine typically involves the reaction of 5-amino-pyrazole derivatives with various aldehydes. One common method includes the condensation of 5-amino-3-methyl-1-phenylpyrazole with 2-methoxybenzaldehyde under reflux conditions in the presence of an acid catalyst . The reaction mixture is then cooled, and the resulting solid is filtered, washed, and dried to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Applications De Recherche Scientifique
3-(2-Methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine has been studied for various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-(2-Methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reduce the expression of endoplasmic reticulum chaperone BIP, and decrease apoptosis marker cleaved caspase-3 in human neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure and exhibit a range of biological activities, including antimicrobial and anticancer properties.
Triazole-pyrimidine hybrids: Known for their neuroprotective and anti-neuroinflammatory properties.
Uniqueness
3-(2-Methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxy group and the trimethyl substitution on the pyrazolo[1,5-a]pyrimidine core enhances its pharmacological profile, making it a promising candidate for further research and development.
Propriétés
IUPAC Name |
3-(2-methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-10-9-11(2)19-16(17-10)15(12(3)18-19)13-7-5-6-8-14(13)20-4/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWYEWOMDIBCLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B2429601.png)
![(2Z,5E)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2429602.png)

![N-(3-fluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2429607.png)






![2-Chloro-4-[4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]pyridine](/img/structure/B2429616.png)

![6-cyclopropyl-N-{[2-(dimethylamino)pyridin-4-yl]methyl}pyrimidine-4-carboxamide](/img/structure/B2429620.png)
